
N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide, also known as 4'-fluoro-3'-thio-piperidinyl-carboxylic acid amide, is a synthetic compound that has gained significant attention in scientific research. This compound is a piperidine derivative with a thiophene-3-carboxamide moiety and a fluorophenyl group. It has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction.
科学的研究の応用
1. Cancer Research
N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is part of a class of compounds known for their potential in cancer research. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, a related class, have been identified as potent and selective Met kinase inhibitors. These compounds, including analogues like BMS-777607, have shown promising results in inhibiting tumor growth in Met-dependent human gastric carcinoma models, leading to their advancement into clinical trials (Schroeder et al., 2009).
2. Anti-Angiogenic Properties
Another application of similar compounds is in the field of anti-angiogenesis, which is crucial for limiting tumor growth. Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. These derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents (Kambappa et al., 2017).
3. Motilin Receptor Agonist Research
Compounds like N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) demonstrate the utility of this class in gastroenterology research. GSK962040, as a novel small molecule motilin receptor agonist, has shown efficacy in potentiating neuronal-mediated contractions of isolated gastric antrum tissue. This compound’s promising pharmacokinetic profiles have led to its selection for further developmental studies (Westaway et al., 2009).
4. Orexin Receptor Antagonist Research
The compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist being developed for insomnia treatment. Its metabolism, disposition, and the identification of its principal circulating components in plasma have been thoroughly studied, providing valuable insights into the pharmacokinetics of such compounds (Renzulli et al., 2011).
5. Neurotransmitter Release and Reuptake Inhibition
Diphenylbutylpiperazinepyridyl derivatives, which are structurally related, have been evaluated for their effects on neurotransmitter release and reuptake. These compounds, including FG5865 and FG5891, have shown potent inhibitory action on the uptake of neurotransmitters like serotonin, noradrenaline, and dopamine in rat synaptosomes. Additionally, they have displayed varying degrees of serotonin and dopamine release induction in perfused frontal cortical and striatal tissue (Pettersson, 1995).
特性
IUPAC Name |
N-(4-fluorophenyl)-4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-15-1-3-16(4-2-15)21-18(24)22-8-5-13(6-9-22)11-20-17(23)14-7-10-25-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYSEZYKUBPPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-fluorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468492.png)
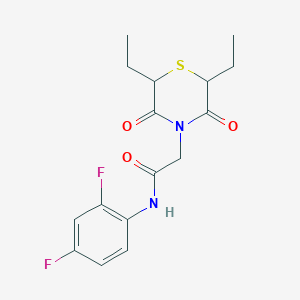
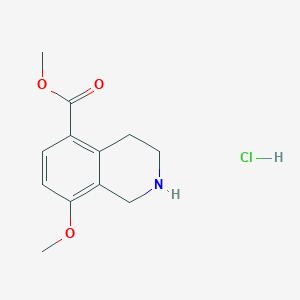
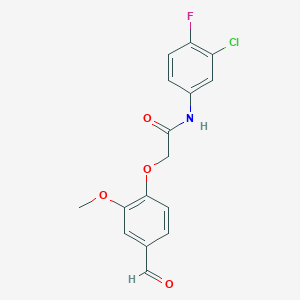
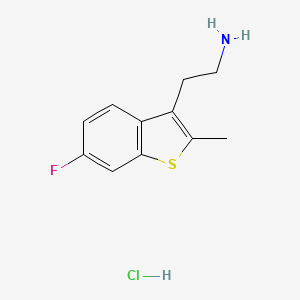

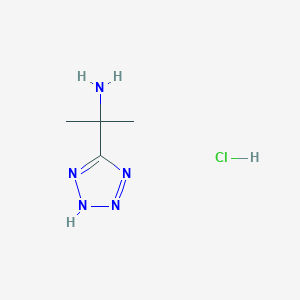
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2468503.png)
![2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2468507.png)
![4-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B2468510.png)
